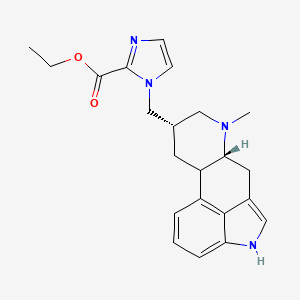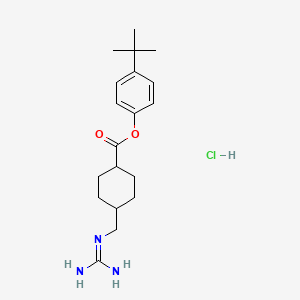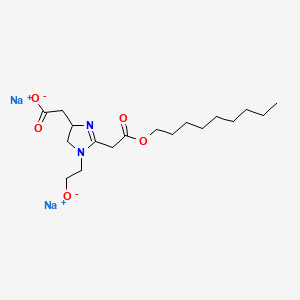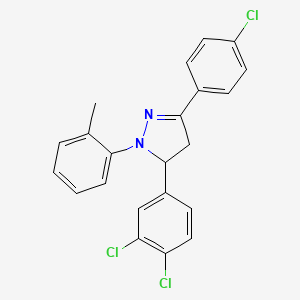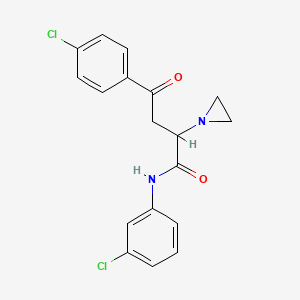
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline, salt with
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline, salt with, is a synthetic compound that belongs to the class of imidazolines. Imidazolines are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a lactamidoethyl group and a heptadecenyl chain, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline typically involves the following steps:
Formation of the Imidazoline Ring: The imidazoline ring is formed through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Lactamidoethyl Group: The lactamidoethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Heptadecenyl Chain: The heptadecenyl chain is attached through a series of reactions, including alkylation and hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline involves its interaction with specific molecular targets and pathways. The lactamidoethyl group and heptadecenyl chain play crucial roles in its binding affinity and activity. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminoethyl)-2-(heptadecenyl)-2-imidazoline: Similar structure but with an aminoethyl group instead of lactamidoethyl.
1-(2-Hydroxyethyl)-2-(heptadecenyl)-2-imidazoline: Contains a hydroxyethyl group.
1-(2-Methylaminoethyl)-2-(heptadecenyl)-2-imidazoline: Features a methylaminoethyl group.
Uniqueness
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its lactamidoethyl group may enhance its stability and reactivity compared to similar compounds.
Propiedades
Número CAS |
82951-81-3 |
|---|---|
Fórmula molecular |
C28H53N3O5 |
Peso molecular |
511.7 g/mol |
Nombre IUPAC |
N-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]-2-hydroxypropanamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C25H47N3O2.C3H6O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-26-19-21-28(24)22-20-27-25(30)23(2)29;1-2(4)3(5)6/h17-18,23,29H,3-16,19-22H2,1-2H3,(H,27,30);2,4H,1H3,(H,5,6)/b18-17+; |
Clave InChI |
OFSZNWUFEHVFGO-ZAGWXBKKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCNC(=O)C(C)O.CC(C(=O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCNC(=O)C(C)O.CC(C(=O)O)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




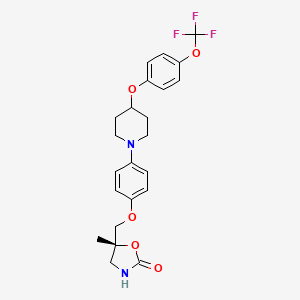
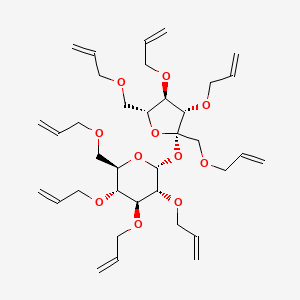

![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
